ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Overview
Description
Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a thioxo group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antileishmanial and antimalarial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism by which ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share structural similarities and exhibit similar pharmacological activities.
Indole derivatives: These compounds also feature heterocyclic systems and are studied for their biological activities.
Uniqueness
Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(1,5-dimethylpyrazol-4-yl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O4S/c1-4-36-25(35)17-5-11-21(12-6-17)32-24(34)22(13-23(33)29-20-9-7-19(27)8-10-20)31(26(32)37)15-18-14-28-30(3)16(18)2/h5-12,14,22H,4,13,15H2,1-3H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQIPUFOARYJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=C(N(N=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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